molecular formula C7H5BrN2 B114290 2-(3-Bromopyridin-4-YL)acetonitrile CAS No. 142892-31-7

2-(3-Bromopyridin-4-YL)acetonitrile

Cat. No. B114290
CAS RN: 142892-31-7
M. Wt: 197.03 g/mol
InChI Key: XAOBSLPTEJADHP-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-4-YL)acetonitrile is a chemical compound with the CAS Number: 142892-31-7. It has a molecular weight of 197.03 and its IUPAC name is (3-bromo-4-pyridinyl)acetonitrile .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrN2 . The InChI Code is 1S/C7H5BrN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 304.2±27.0 C at 760 mmHg .

Scientific Research Applications

Palladium-Catalyzed Cyclization

2-(3-Bromopyridin-4-yl)acetonitrile is utilized in palladium-catalyzed cyclization processes. Cho and Kim (2008) demonstrated its use in cyclizing with carboxylic acids under carbon monoxide pressure to yield 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).

Synthesis of Antibacterial Compounds

Bogdanowicz et al. (2013) reported the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds exhibited significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Coordination Compounds in Chemistry

Krebs et al. (2021) explored the reaction of Ni(NCS)2 and 3-bromopyridine in different solvents, including acetonitrile. This study led to the formation of various nickel(II)thiocyanate coordination compounds with distinct properties (Krebs et al., 2021).

Magnetic Properties of Manganese Compounds

In a similar context, Krebs et al. (2022) conducted a study on the synthesis and properties of manganese coordination compounds involving 3-bromopyridine. These compounds displayed interesting magnetic properties and structural features (Krebs et al., 2022).

Synthesis of Copper Complexes

Luque et al. (1997) synthesized copper complexes using 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II). These complexes were characterized for their structural and magnetic properties (Luque et al., 1997).

Synthesis of Thieno[2,3-b]pyridines

Miszke et al. (2008) reported the synthesis of thieno[2,3-b]pyridines starting from 2-bromo-4-methoxypyridine-3-carbonitrile, demonstrating applications in bacteriostatic or tuberculostatic activities (Miszke et al., 2008).

Safety and Hazards

The safety information available indicates that 2-(3-Bromopyridin-4-YL)acetonitrile is harmful. The hazard statement is H302, and the precautionary statements are P280, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

2-(3-bromopyridin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOBSLPTEJADHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571890
Record name (3-Bromopyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142892-31-7
Record name (3-Bromopyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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